2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole
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Overview
Description
2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and chlorine atoms in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-chlorophenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with methanesulfinyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the oxadiazole ring and the methanesulfinyl group contributes to its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1,3,4-oxadiazole-5-thiol
- 2-(2-Chlorophenyl)-1,3,4-oxadiazole-5-sulfone
- 2-(2-Chlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole is unique due to the presence of both the methanesulfinyl and sulfanyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
CAS No. |
189283-17-8 |
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Molecular Formula |
C10H9ClN2O2S2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(methylsulfinylmethylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-17(14)6-16-10-13-12-9(15-10)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI Key |
HNKJPTHPUQZRGU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CSC1=NN=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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